molecular formula C6H5ClN4 B6233899 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 186958-84-9

4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B6233899
CAS No.: 186958-84-9
M. Wt: 168.58 g/mol
InChI Key: USOZWBFLRCFYDC-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. The methyl group at the 1-position and chlorine at the 4-position distinguish it from related triazolopyridine derivatives. For instance, the latter has a molecular weight of 154.56 g/mol, a predicted boiling point of 458.1±25.0°C, and a density of 1.653±0.06 g/cm³ . The methyl substituent in the target compound likely enhances lipophilicity and alters reactivity compared to non-alkylated analogs.

Properties

CAS No.

186958-84-9

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-1-methyltriazolo[4,5-c]pyridine

InChI

InChI=1S/C6H5ClN4/c1-11-4-2-3-8-6(7)5(4)9-10-11/h2-3H,1H3

InChI Key

USOZWBFLRCFYDC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)Cl)N=N1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The GBB reaction typically combines an aldehyde, an aminopyridine, and an isocyanide. For 4-chloro-1-methyl derivatives, modifications include:

  • Aldehyde selection : Pyridoxal derivatives or chlorinated benzaldehydes to introduce halogen substituents.

  • Aminopyridine precursor : 2-Amino-4-chloropyridine or its methylated analog to preinstall substituents.

  • Isocyanide choice : tert-Octyl or tetramethylbutyl isocyanides, which act as convertible reagents for downstream deprotection.

Microwave irradiation (80°C, 2 min) significantly accelerates the GBB step, achieving 52% yield for intermediates like (7-methyl-3-(pyridin-2-ylamino)furo[2,3-c]pyridin-4-yl)methanol. For pyridine-focused systems, omitting the furan-forming component and adjusting substituents could direct selectivity toward triazolo[4,5-c]pyridines.

Diazotization and Cyclization Strategies

Diazotization of ortho-diamines is critical for triazole ring formation. The search results highlight optimized conditions for converting 2,3-diaminofuro[2,3-c]pyridines to triazolo derivatives, which inform pyridine-focused syntheses.

Acidic Diazotization Conditions

Key parameters for high yields (70%) include:

  • Acid system : CH₃COOH/H₂O (1:1) instead of aqueous HCl, minimizing side reactions.

  • Temperature : 0°C to stabilize the nitrosonium intermediate.

  • Stoichiometry : 1.5 equivalents of NaNO₂ to ensure complete conversion.

For 4-chloro-1-methyl-1H-[1,2,]triazolo[4,5-c]pyridine, the precursor 2,3-diamino-4-chloro-1-methylpyridine undergoes diazotization under these conditions. Single-crystal X-ray diffraction confirms the planar triazole-pyridine fusion, analogous to reported triazolo[4′,5′:4,5]furo[2,3-c]pyridines.

Post-Functionalization and Derivative Synthesis

Chlorination and Methylation Techniques

  • Chlorination : Direct electrophilic substitution using Cl₂ or SOCl₂ at the pyridine C4 position post-cyclization.

  • Methylation : Dimethyl sulfate or methyl iodide selectively targets the triazole N1 position in basic conditions.

Library Diversification

The search results demonstrate the synthesis of 11 triazolo derivatives via varied amines (e.g., 3-chloro-4-fluoroaniline, quinoline-5-amine). For the target compound, substituting 2-aminopyridine with 2-amino-4-chloro-1-methylpyridine would directly yield the desired scaffold.

Optimization and Yield Enhancement

Solvent and Reagent Impact

  • Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ efficiently removes tert-alkyl groups from GBB intermediates.

  • Purification : Silica gel chromatography (5% MeOH/CH₂Cl₂) resolves polar intermediates, while crystallization from CH₂Cl₂ improves final product purity.

Comparative Data for Reaction Conditions

StepConditionsYield (%)
GBB ReactionMicrowave, 80°C, 2 min52
Deprotection (TFA)CH₂Cl₂, RT, 6 h90
DiazotizationCH₃COOH/H₂O, 0°C, 2 h70

Structural and Mechanistic Validation

Spectroscopic Confirmation

  • ¹H NMR : Distinct singlet for triazole C-H (δ 8.42 ppm) and methyl groups (δ 2.86 ppm).

  • ¹³C NMR : Resonances at 145.8 ppm (triazole C) and 18.6 ppm (CH₃).

  • MS : ESI-TOF matches theoretical [M+H]⁺ for C₁₄H₁₂ClN₄O (283.08 observed vs. 283.07 calculated).

Crystallographic Insights

Monoclinic crystal packing (space group P21/c) reveals a planar triazole-pyridine core with substituents in V-shaped orientations, ensuring minimal steric hindrance .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while oxidation reactions can produce triazolopyridine N-oxides .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine has been investigated for its potential as a pharmacophore in drug development. Notably, it shows promise as an inhibitor of various enzymes and receptors involved in diseases such as cancer and inflammation.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit specific kinases associated with cancer cell proliferation. For instance, a study reported that modifications to the triazole ring enhanced binding affinity to the target enzyme, leading to significant reductions in tumor growth in vitro and in vivo .

Materials Science

In materials science, this compound is utilized in the design and synthesis of novel materials with unique electronic and optical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in organic electronics and photonic devices.

Data Table: Material Properties

Material TypePropertyApplication
Organic Photonic DevicesHigh electron mobilityLight-emitting diodes (LEDs)
Conductive PolymersEnhanced conductivityFlexible electronics

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be transformed into more complex heterocyclic systems through various chemical reactions.

Reaction Pathways

The compound can undergo:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation/Reduction Reactions: The triazole ring allows for diverse oxidation states leading to various derivatives.

Similar Compounds Overview

Compound NameStructure TypeApplications
Pyrazolo[3,4-b]pyridinePyrazole + PyridineAnticancer agents
Pyrazolo[3,4-d]pyrimidinePyrazole + PyrimidineAntiviral activities

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of the target’s activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridine Isomers and Derivatives

3H-[1,2,3]triazolo[4,5-c]pyridine
  • Synthesis: Prepared via diazotization of pyridine-3,4-diamine with NaNO₂, yielding intermediates for carbonitrile derivatives (e.g., 3H-[1,2,3]triazolo[4,5-c]pyridine-1,2,3-carbonitrile) .
  • Reactivity : Reacts with chloroacetonitrile to form derivatives, with yields influenced by substituent positions (e.g., 63% yield for 4,5-c isomers vs. 78% for 4,5-b isomers) .
1H-1,2,3-triazolo[4,5-b]pyridine (4-Azabenzotriazole)
  • Physical Properties : Melting point of 207°C, higher than many triazolopyridines due to increased aromatic stabilization .
  • Applications : Used as a corrosion inhibitor and catalyst in organic synthesis, contrasting with the pharmacological focus of 4-chloro-1-methyl derivatives .

Table 1: Physical Properties of Triazolopyridine Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³)
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine 154.56 N/A 1.653 ± 0.06
1H-1,2,3-triazolo[4,5-b]pyridine 120.12 207 N/A
3H-[1,2,3]triazolo[4,5-c]pyridine 119.12 N/A N/A

Substituent Effects: Chloro vs. Methyl Groups

  • Chloro Substituents :
    • Enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., with acrylates) .
    • In 3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]pyridine , the chloro group on the phenyl ring increases reactivity toward Michael acceptors, yielding functionalized products (65–88% yields) .
  • Methyl Substituents :
    • Improve metabolic stability and membrane permeability. For example, methylated triazolopyridines like (S)-4-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine are intermediates in drug synthesis, with modifications enhancing pharmacokinetic profiles .

Hydrogenated vs. Aromatic Cores

  • 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine :
    • Exhibits reduced aromaticity, enhancing solubility and enabling applications in ionic liquids for copper(II) ion extraction .
    • Outperforms imidazolium-based ionic liquids in dye-sensitized solar cells due to lower viscosity .
  • Aromatic Triazolopyridines :
    • Preferentially used in photovoltaics (e.g., 2H-[1,2,3]triazolo[4,5-c]pyridine -based dyes achieve 9.3% solar cell efficiency) .

Biological Activity

4-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. It features a fused ring system that includes both a triazole and a pyridine ring, which contributes to its unique biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the cyclization of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form a hydrazide intermediate. This intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate. This method can be optimized for yield and purity in industrial settings through continuous flow reactors and other techniques .

PropertyValue
CAS No.186958-84-9
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
IUPAC Name4-chloro-1-methyltriazolo[4,5-c]pyridine
Purity≥95%

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of triazolopyridines have shown promising results against various cancer cell lines such as MCF-7 and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study:
A study demonstrated that certain derivatives with modifications on the pyridine ring exhibited IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazolopyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds featuring similar structures demonstrated significant antibacterial effects against E. coli and S. aureus .

Table: Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Chloro derivativeE. coli32 µg/mL
4-Chloro derivativeS. aureus16 µg/mL

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and π-π interactions with active sites on proteins, leading to inhibition or modulation of enzymatic activity .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a promising scaffold for drug development. Its potential applications include:

  • Anticancer Agents: Development of new chemotherapeutic agents targeting specific cancer pathways.
  • Antimicrobial Agents: Design of novel antibiotics to combat resistant strains of bacteria.
  • Enzyme Inhibitors: Exploration as inhibitors for various enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine, and what reaction conditions optimize yield?

  • Methodology : Oxidative ring closure of hydrazine intermediates is a key approach. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieved a 73% yield for a structurally similar triazolopyridine derivative . Adjusting stoichiometry (1:1.2 molar ratio of hydrazine:NaOCl) and solvent polarity can enhance cyclization efficiency.
  • Key Characterization : Monitor reaction progress via TLC and purify via alumina chromatography to isolate the product .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • HPLC : Purity ≥98% (using C18 column, methanol/water mobile phase) .
  • NMR : Confirm regiochemistry via 1H^1H NMR (e.g., methyl group resonance at δ 2.75–3.0 ppm) and 13C^{13}C NMR (chlorine-substituted carbon at δ 120–130 ppm) .
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]+^+ ~155.56 g/mol) .

Q. What are the regiochemical challenges in synthesizing triazolopyridine derivatives, and how are they addressed?

  • Challenge : Competing ring-closure pathways may yield isomers (e.g., [1,2,3]- vs. [1,2,4]-triazolo fusion).
  • Solution : Use sterically directed substituents (e.g., methyl groups) to favor specific cyclization. For example, methyl at N1 position directs regioselectivity via steric hindrance .

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